(E)-CefpodoximeProxetil

Antibacterial spectrum Staphylococcus aureus MIC comparison

(E)-Cefpodoxime proxetil is the orally bioavailable proxetil ester prodrug of cefpodoxime, a third-generation cephalosporin antibiotic. Upon absorption, the prodrug undergoes de-esterification by intestinal esterases to release the active metabolite cefpodoxime, which exerts bactericidal activity via inhibition of bacterial cell wall synthesis.

Molecular Formula C21H27N5O9S2
Molecular Weight 557.6 g/mol
Cat. No. B10753290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-CefpodoximeProxetil
Molecular FormulaC21H27N5O9S2
Molecular Weight557.6 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC
InChIInChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h8-10,14,18H,6-7H2,1-5H3,(H2,22,23)(H,24,27)/b25-13+
InChIKeyLTINZAODLRIQIX-DHRITJCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring (E)-Cefpodoxime Proxetil: A Validated Oral Third-Generation Cephalosporin Prodrug with Balanced Spectrum and Quantified Differentiation


(E)-Cefpodoxime proxetil is the orally bioavailable proxetil ester prodrug of cefpodoxime, a third-generation cephalosporin antibiotic [1]. Upon absorption, the prodrug undergoes de-esterification by intestinal esterases to release the active metabolite cefpodoxime, which exerts bactericidal activity via inhibition of bacterial cell wall synthesis [2]. The absolute oral bioavailability of cefpodoxime proxetil tablets is approximately 50%, with absorption enhanced by concomitant food administration [3]. Among oral third-generation cephalosporins, cefpodoxime distinguishes itself through a balanced antibacterial spectrum encompassing both Gram-positive and Gram-negative respiratory pathogens, coupled with high stability against commonly encountered plasmid-mediated β-lactamases [4].

Why Cefpodoxime Proxetil Cannot Be Interchanged with Other Oral Cephalosporins: Stereo-Chemical, Pharmacokinetic, and Spectrum-Based Evidence


Interchanging cefpodoxime proxetil with other oral third-generation cephalosporins such as cefixime or cefdinir introduces measurable risks of therapeutic failure due to quantifiable differences across three critical domains. First, the diastereoisomeric ratio (B/A+B) of cefpodoxime proxetil must fall within 0.5 to 0.6 to ensure bioequivalence [1]; variations outside this range—common in non-pharmacopoeial or poorly characterized sourcing—compromise absorption consistency. Second, the 50% absolute bioavailability and 1.9–2.8 hour half-life of cefpodoxime differ from comparator agents, affecting dosing frequency and steady-state plasma concentrations [2]. Third, antibacterial spectra diverge markedly: cefixime lacks clinically meaningful antistaphylococcal activity, whereas cefpodoxime retains it; conversely, cefdinir demonstrates inferior Gram-negative coverage against key Enterobacteriaceae [3]. These quantified differences underscore that in-class substitution without analytical and performance verification introduces unacceptable variability in both research reproducibility and clinical development outcomes.

Quantitative Evidence Guide: Verifiable Differentiation of Cefpodoxime Proxetil Against Closest Comparators


Superior Gram-Positive Activity Relative to Cefixime: Quantified MIC Advantage Against Staphylococci

In a comprehensive comparative study of 10 oral cephalosporins, cefpodoxime demonstrated clinically meaningful antistaphylococcal activity, whereas cefixime was only weakly active [1]. This differential activity represents a fundamental spectrum distinction between the two third-generation cephalosporins.

Antibacterial spectrum Staphylococcus aureus MIC comparison Oral cephalosporins

Superior In Vivo Efficacy Against Penicillin-Resistant S. pneumoniae Despite Inferior MIC: PK/PD Differentiation from Cefditoren

In a murine pulmonary infection model using penicillin-resistant S. pneumoniae (PRSP) strains, cefpodoxime proxetil demonstrated the most potent in vivo efficacy among tested oral β-lactams, including cefdinir, cefditoren pivoxil, and faropenem [1]. Notably, this in vivo superiority occurred despite cefditoren pivoxil having 4-fold lower MICs against the same PRSP strains (CDTR MIC: 1 μg/mL vs CPDX MIC: 4 μg/mL for strain 9605) [1]. This inversion of rank order from in vitro to in vivo performance is attributed to the pharmacokinetic advantage of cefpodoxime over comparator drugs in this model.

Penicillin-resistant Streptococcus pneumoniae In vivo efficacy PK/PD Respiratory infection model

Equivalent Clinical Efficacy to Parenteral Ceftriaxone in Moderate-to-Severe Bronchopneumonia: Oral Step-Down Validation

In comparative clinical trials, an oral regimen of cefpodoxime proxetil was as efficacious as parenterally administered ceftriaxone for the treatment of bronchopneumonia in hospitalized patients at risk due to underlying diseases, addictions, or advancing age [1]. This finding establishes cefpodoxime proxetil as a validated oral alternative to parenteral third-generation cephalosporin therapy.

Clinical equivalence Oral vs parenteral Step-down therapy Bronchopneumonia

Distinguished Antistaphylococcal Activity Versus Other Third-Generation Oral Cephalosporins: Class-Level Differentiation

The enhanced antistaphylococcal activity of cefpodoxime distinguishes it from other orally active third-generation cephalosporins such as cefixime [1]. While most oral third-generation cephalosporins prioritize Gram-negative coverage at the expense of Gram-positive activity, cefpodoxime retains clinically relevant antistaphylococcal activity.

Third-generation cephalosporins Staphylococcus aureus Antibacterial spectrum Class differentiation

Defined Diastereoisomeric Ratio Requirement for Bioequivalence: Analytical Differentiation from Uncontrolled Sourcing

Cefpodoxime proxetil exists as a mixture of two diastereoisomers (R-isomer B, the more apolar; and S-isomer A, the more polar) due to the asymmetric carbon in the proxetil ester group [1]. The two diastereoisomers exhibit markedly different dissolution behavior under strongly acidic conditions, with the B-isomer forming gels that can impede drug release [2]. Critically, the commercial form requires a specific diastereoisomeric ratio (B/A+B) of 0.5 to 0.6 to ensure bioequivalence; products outside this range may not be bioequivalent to the reference formulation [1].

Stereochemistry Bioequivalence Diastereoisomer ratio Quality control

Pharmacokinetic Advantage: Extended Half-Life Permitting Twice-Daily Dosing Versus Thrice-Daily Comparators

The extended plasma half-life of cefpodoxime (1.9 to 3.7 hours) permits twice-daily administration [1]. In comparative trials, twice-daily cefpodoxime proxetil (100-400 mg cefpodoxime equivalent) was as effective as three- to four-times daily regimens of phenoxymethylpenicillin, amoxicillin (with or without clavulanic acid), or cefaclor [1]. The absolute bioavailability of cefpodoxime proxetil tablets is 50%, with peak plasma concentrations of 1.0-4.5 mg/L occurring 1.9-3.1 hours post-dose across the 100-400 mg therapeutic dose range [2].

Pharmacokinetics Half-life Dosing frequency Oral cephalosporins

Evidence-Driven Application Scenarios for (E)-Cefpodoxime Proxetil in Scientific and Industrial Settings


In Vivo Efficacy Studies in Murine Respiratory Infection Models with Penicillin-Resistant S. pneumoniae

For research groups conducting in vivo antibacterial efficacy studies against penicillin-resistant Streptococcus pneumoniae (PRSP) in murine pneumonia models, cefpodoxime proxetil provides a validated compound with documented superior in vivo efficacy relative to cefdinir, cefditoren pivoxil, and faropenem [1]. The compound's in vivo performance exceeds expectations based on MIC values alone—cefpodoxime demonstrates the most potent in vivo efficacy among tested oral β-lactams despite having 4-fold higher MICs than cefditoren pivoxil against the same PRSP strains [1]. This PK/PD advantage makes cefpodoxime proxetil the preferred positive control or test compound for translational respiratory infection research where in vitro MIC data may not predict in vivo outcomes. The established dosing protocol in this model (2-50 mg/kg at 18, 26, 42, and 50 hours post-infection) provides a validated framework for study design [1].

Oral Step-Down Therapy Development and Bioequivalence Studies

Pharmaceutical developers and CROs designing clinical programs for community-acquired pneumonia (CAP) or complicated respiratory infections can leverage cefpodoxime proxetil's validated equivalence to parenteral ceftriaxone [2]. In a multicenter, randomized, double-blind study of 851 patients with CAP, cefpodoxime proxetil 200 mg BID achieved 92.2% clinical cure rate and 95.7% overall pathogen eradication rate, comparable to cefditoren pivoxil 200 mg and 400 mg BID [3]. For generic development programs, the defined diastereoisomeric ratio requirement (B/A+B of 0.5-0.6) provides a quantifiable bioequivalence parameter that must be controlled to ensure therapeutic equivalence to reference formulations [4]. Analytical methods described in Pharmacopeial Forum provide validated HPLC protocols for diastereoisomer quantification [4].

Broad-Spectrum Antibacterial Screening with Balanced Gram-Positive and Gram-Negative Coverage

For antimicrobial screening laboratories and medicinal chemistry groups requiring a single oral cephalosporin reference standard with balanced Gram-positive and Gram-negative activity, cefpodoxime proxetil offers a differentiated spectrum profile. Unlike cefixime, which lacks clinically meaningful antistaphylococcal activity, cefpodoxime retains antistaphylococcal activity while maintaining potent Enterobacteriaceae coverage (MIC50 ≤ 2 mg/L against Enterobacter spp., Citrobacter freundii, Serratia spp., and Morganella morganii) [5]. The compound is stable toward the most commonly found plasmid-mediated β-lactamases [2]. USP and EP reference standards are commercially available from Sigma-Aldrich, supporting analytical method development and quality control applications [6]. This balanced spectrum makes cefpodoxime proxetil suitable as a reference compound in susceptibility testing panels where both Gram-positive (including staphylococci) and Gram-negative coverage is required from a single agent.

Pharmacokinetic Modeling and Prodrug Activation Studies

For academic and industrial pharmacokinetic research groups, cefpodoxime proxetil serves as a well-characterized model prodrug for studying intestinal esterase-mediated activation and oral bioavailability optimization. The absolute bioavailability of 50% provides a quantifiable baseline for formulation enhancement studies [7]. The compound's absorption is enhanced by food and reduced by gastric pH elevation from antacids or H2-receptor antagonists, offering measurable variables for drug interaction and formulation studies [7]. Systematic PK reviews have consolidated human pharmacokinetic data including Cmax values (1.0-4.5 mg/L across 100-400 mg doses), Tmax (1.9-3.1 hours), half-life (1.9-2.8 hours), and plasma protein binding (18-23%) [7], providing validated parameters for physiologically based pharmacokinetic (PBPK) modeling and interspecies scaling exercises.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-CefpodoximeProxetil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.